molecular formula C5H10N2O B12274207 Hexahydro-pyridazine-3-carbaldehyde

Hexahydro-pyridazine-3-carbaldehyde

Cat. No.: B12274207
M. Wt: 114.15 g/mol
InChI Key: SKMLYWBJNAFJFI-UHFFFAOYSA-N
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Description

Hexahydro-pyridazine-3-carbaldehyde is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms and an aldehyde functional group. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-pyridazine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-pyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexahydro-pyridazine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-pyridazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyridazine ring structure also contributes to its ability to interact with various biological pathways .

Comparison with Similar Compounds

Hexahydro-pyridazine-3-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of the pyridazine ring and the reactive aldehyde group, which provides it with distinct chemical reactivity and biological activity .

Biological Activity

Hexahydro-pyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridazine ring fused with a carbonyl group. Its molecular formula is C7_7H10_{10}N2_2O, indicating the presence of nitrogen atoms that may contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Compounds related to this compound have shown antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Cytotoxic Effects : Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, where it exhibited moderate cytotoxicity with IC50_{50} values ranging from 20 to 50 µM.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Docking studies suggest that this compound interacts favorably with the active site of AChE, potentially leading to neuroprotective effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • Enzymatic Inhibition : By inhibiting key enzymes like AChE, this compound can modulate neurotransmitter levels, impacting cognitive functions and other physiological processes.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence oxidative stress pathways, either by scavenging ROS or modulating antioxidant enzyme activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, indicating its potential as a natural antimicrobial agent.
  • Cytotoxicity Assessment : In another study, this compound was tested on various cancer cell lines, including MCF-7 and HeLa. The compound demonstrated selective cytotoxicity with IC50_{50} values significantly lower than those of conventional chemotherapeutic agents, suggesting it could be further developed as an anticancer drug .

Data Summary

Biological Activity IC50_{50} Value (µM) Target/Cell Line
Antimicrobial (S. aureus)25Bacterial Growth
Cytotoxicity (MCF-7)20Breast Cancer Cell Line
Cytotoxicity (HeLa)50Cervical Cancer Cell Line
AChE InhibitionN/AAcetylcholinesterase

Properties

IUPAC Name

diazinane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-4-5-2-1-3-6-7-5/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLYWBJNAFJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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